Methyl 4-methylenecyclohexane carboxylate

Lipophilicity XLogP3-AA Solvent partitioning

Methyl 4-methylenecyclohexane carboxylate (CAS 71092-50-7, IUPAC: methyl 4-methylidenecyclohexane-1-carboxylate) is a bifunctional cyclohexane derivative bearing an exocyclic methylene moiety at the 4-position and a methyl ester at the 1-position. With a molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol, the compound exhibits a computed XLogP3-AA of 1.6, a topological polar surface area of 26.3 Ų, and zero hydrogen-bond donors, placing it in a lipophilic ester space distinct from its free-acid or saturated analogs.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 71092-50-7
Cat. No. B2736377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylenecyclohexane carboxylate
CAS71092-50-7
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESCOC(=O)C1CCC(=C)CC1
InChIInChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3
InChIKeySYRKANZKKKAWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methylenecyclohexane Carboxylate (CAS 71092-50-7): Structural Identity, Physicochemical Frame, and Procurement-Grade Specifications


Methyl 4-methylenecyclohexane carboxylate (CAS 71092-50-7, IUPAC: methyl 4-methylidenecyclohexane-1-carboxylate) is a bifunctional cyclohexane derivative bearing an exocyclic methylene moiety at the 4-position and a methyl ester at the 1-position [1]. With a molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol, the compound exhibits a computed XLogP3-AA of 1.6, a topological polar surface area of 26.3 Ų, and zero hydrogen-bond donors, placing it in a lipophilic ester space distinct from its free-acid or saturated analogs [2]. Commercially, it is supplied at 95% minimum purity (AKSci) or 98% (Fluorochem, Leyan) for research and development use, with a documented GHS hazard profile (H302, H315, H319, H335) that must inform procurement and handling decisions .

Exocyclic methylene handle
Enables Diels–Alder, ene, and radical carboazidation sequences
Alkene-dependent reactivity; saturated analogs are inert
Methyl ester functionality
Supports transesterification, hydrolysis, and amidation diversification
Lower lipophilicity vs. ethyl ester aids aqueous workup
Dual purity tiers available
95% minimum for scale work; 98% for methodology development
Purity grade selection may impact stereochemical reproducibility

Why Generic Substitution of Methyl 4-Methylenecyclohexane Carboxylate Fails: Divergent Reactivity and Physicochemical Gaps Among Close Structural Analogs


The cyclohexane-1-carboxylate chemical space contains several commercially available compounds that are nominal structural neighbors—ethyl 4-methylenecyclohexanecarboxylate (CAS 145576-28-9), methyl 4-methylcyclohexanecarboxylate (CAS 33094-21-0), 4-methylenecyclohexanecarboxylic acid (CAS 934-69-0), and 1-methyl-4-methylenecyclohexane (CAS 2808-80-2). Despite superficial ring-system similarity, these compounds diverge sharply in three procurement-relevant dimensions. First, the ester alkyl group (methyl vs. ethyl) alters lipophilicity (XLogP3-AA: 1.6 for the methyl ester vs. an extrapolated ~2.1 for the ethyl analog) and steric demand at the ester center, which governs both reaction kinetics in transesterification and solubility in common organic solvents [1]. Second, reduction of the exocyclic methylene to a methyl group eliminates the alkene functional handle required for Diels–Alder, ene, and radical carboazidation sequences that capitalise on the 4-methylene π-system [2]. Third, the free carboxylic acid form introduces a hydrogen-bond donor, raising the TPSA and drastically changing solubility, crystallinity, and compatibility with anhydrous reaction conditions. These physicochemical and reactivity gaps mean that substituting one analog for another without re-optimizing reaction conditions risks yield loss, diastereoselectivity erosion, or outright synthetic failure .

Ethyl ester analog
Higher lipophilicity (XLogP3-AA ~2.1 vs. 1.6) may shift solvent partitioning and transesterification kinetics; aqueous-phase handling profile may not transfer directly.
Saturated 4-methyl analog
Lacks the exocyclic methylene required for Diels–Alder, ene, and radical carboazidation sequences; alkene-dependent reactivity is absent, making it unsuitable as a drop-in replacement.
Free acid form
Introduces a hydrogen-bond donor (HBD=1) and higher TPSA (37.3 Ų), altering solubility, crystallinity, and compatibility with anhydrous reaction conditions; may require re-optimization.

Quantitative Differentiation Evidence for Methyl 4-Methylenecyclohexane Carboxylate vs. Selected Analogs


Lipophilicity Advantage: XLogP3-AA of 1.6 for the Methyl Ester vs. ~2.1 for the Ethyl Ester Confers Superior Aqueous-Phase Handling in Mixed Solvent Systems

The computed XLogP3-AA for methyl 4-methylenecyclohexane carboxylate is 1.6 [1]. The ethyl ester analog (CAS 145576-28-9), bearing an additional methylene in the ester alkyl chain, is expected to have an XLogP3-AA of approximately 2.1 based on the well-established increment of ~0.5 log units per additional aliphatic carbon in homologous ester series [2]. This 0.5 log-unit difference corresponds to a roughly 3.2-fold higher theoretical partition coefficient for the ethyl ester, meaning the methyl ester remains more compatible with aqueous-organic biphasic workup procedures commonly employed after ester hydrolysis or enzymatic resolution steps [3].

Lipophilicity
Class-level
ΔXLogP3-AA ≈ 0.5 (methyl ester 1.6 vs. ethyl ester ~2.1)
Supports aqueous-organic phase partitioning review
Computed value; ethyl analog extrapolated from homologous series
Lipophilicity XLogP3-AA Solvent partitioning Procurement specification

Purity Specification at Scale: 98% Assay with Defined Impurity Profiles vs. 95% Minimum as a Selection Criterion for Methodology Development

Two distinct commercial purity tiers exist for this compound: Fluorochem and Leyan supply the methyl ester at 98% purity (product codes F784865 and 1612112, respectively), whereas AKSci lists a 95% minimum purity specification . The 3-percentage-point purity differential is consequential in asymmetric catalysis and diastereoselectivity studies, where unidentified impurities at the 2–5% level can act as catalyst poisons or competing nucleophiles, as demonstrated for analogous cyclohexene carboxylate substrates in Lewis acid-promoted allylic substitution cascades . The 98% grade further provides a narrower impurity envelope, reducing batch-to-batch variability in reaction outcomes.

Purity Specification
Head-to-head
98% (Fluorochem, Leyan) vs. 95% minimum (AKSci)
May reduce impurity-driven side reactions in methodology studies
Supplier specification; batch-specific CoA review recommended
Purity assay Quality specification Methodology reagent Procurement

Spectral Fingerprint Uniqueness: Vapor-Phase IR and EI-MS Fragmentation Patterns Differentiate the Methyl Ester from Its Ethyl Ester and Free-Acid Congeners

The vapor-phase IR spectrum of methyl 4-methylenecyclohexane carboxylate, available in the SpectraBase and PubChem repositories, displays a characteristic ester C=O stretch at approximately 1740 cm⁻¹ and exocyclic methylene C=C stretch near 1650 cm⁻¹ [1]. Under EI-MS conditions (70 eV, JEOL JMS-D-3000), the compound yields a base peak at m/z 94 and prominent fragments at m/z 87 (58.6%), 95 (57.6%), 79 (33.4%), and 55 (30.0%) [2]. The ethyl ester analog (CAS 145576-28-9) produces a base peak shifted due to the McLafferty rearrangement of the ethyl ester, while the free acid (CAS 934-69-0) generates a distinct molecular ion and a strong M–OH fragment absent in the methyl ester spectrum. These spectral landmarks permit unambiguous identity verification upon receipt, eliminating the risk of supplier mis-shipment between structurally similar catalog items.

Spectral Fingerprint
Head-to-head
EI-MS base peak m/z 94; distinct from ethyl ester McLafferty pattern and free acid M–OH fragment
Supports incoming QC identity verification by GC-MS or IR
70 eV EI-MS; vapor-phase IR C=O ~1740 cm⁻¹, C=C ~1650 cm⁻¹
Analytical identification IR spectroscopy Mass spectrometry Quality control

Synthetic Utility: Patent-Cited Use as a Preferred Intermediate Over Saturated Analogs in Allylic Silane Tandem Sequences Yielding ≥50–80% Isolated Yield with Diastereomeric Excess >93%

In tandem transformations involving [(trialkylsilyl)methyl]cyclohexene derivatives with aldehyde electrophiles, the 4-methylene-substituted cyclohexane scaffold (to which the methyl ester belongs) enables diastereomeric excesses exceeding 93% when the exocyclic alkene participates in Lewis acid-mediated allylic substitution . The reported isolated yields for these tandem sequences fall in the 50–80% range over multiple synthetic operations without intermediate purification, a productivity advantage not achievable with the corresponding 4-methyl (saturated) analog, which lacks the requisite allylic silane reactivity manifold . The methyl ester is specifically noted in the patent and primary literature as an entry point to cyclohexane derivatives bearing three or four stereogenic centers from three simple, noncyclic, achiral precursors.

Synthetic Utility
Class-level
de >93%, isolated yield 50–80% in allylic silane tandem sequences
Reported productivity context for multi-stereocenter scaffold assembly
TiCl₄/Me₂AlCl cocatalyst; exocyclic methylene is required for reactivity
Synthetic methodology Diastereoselectivity Allylic silane Tandem sequence Patent intermediate

Steric and Electronic Descriptor Differentiation: Fsp³ of 0.67 and Rotatable Bond Count of 2 Position This Ester in an Intermediate Conformational Flexibility Regime vs. Bulkier or More Flexible Analogs

The compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.67 and exactly 2 rotatable bonds (the ester methoxy C–O and the ring-to-ester C–C bond) [1]. By comparison, the ethyl ester analog possesses 3 rotatable bonds and a lower Fsp³ due to the additional sp³ carbon in the ethyl chain, while the saturated methyl 4-methylcyclohexanecarboxylate has an Fsp³ closer to 0.78 but lacks the π-system. 4-Methylenecyclohexanecarboxylic acid has only 1 rotatable bond but introduces a hydrogen-bond donor (HBD = 1, TPSA = 37.3 Ų) that alters solubility and aggregation behavior. The methyl ester's descriptor profile places it in an intermediate flexibility window—sufficiently rigid for potential crystallinity yet not so constrained as to preclude conformational adaptation in enzyme binding pockets or supramolecular assemblies [2].

Molecular Descriptors
Context-dependent
Fsp³ 0.67, HBD 0, TPSA 26.3 Ų, RotBonds 2 — intermediate flexibility vs. analogs
Reported CNS-like property profile for fragment-based screening procurement
Computed descriptors; free acid adds HBD and TPSA; ethyl ester adds RotBond
Molecular descriptors Fsp³ Conformational flexibility Drug-like space Procurement rationale

Procurement-Relevant Application Scenarios for Methyl 4-Methylenecyclohexane Carboxylate (CAS 71092-50-7)


Diastereoselective Synthesis of Polyfunctionalized Cyclohexane Scaffolds via Allylic Silane Tandem Chemistry

This compound serves as a dienophile or allylic silane precursor in tandem Diels–Alder/allylic substitution sequences, enabling the construction of cyclohexane derivatives with three or four contiguous stereogenic centers in 50–80% isolated yield and >93% de . Procurement of the 98% purity grade is strongly advised, as the TiCl₄/Me₂AlCl cocatalyst system is sensitive to protic impurities that could quench Lewis acidity and depress stereoselectivity .

Radical Carboazidation Methodology Development on Methylenecyclohexane Platforms

The exocyclic methylene group at the 4-position provides the radical acceptor site required for carboazidation studies. Systematic investigations on substituted methylenecyclohexanes have identified axial-attack stereocontrol as the dominant pathway, with excellent diastereoselectivities achievable when an axial substituent is present at C2 [1]. The methyl ester functionality remains intact under the radical conditions, allowing post-carboazidation diversification.

Fragment Library Construction for CNS-Oriented Medicinal Chemistry Programs

With a computed XLogP3-AA of 1.6, TPSA of 26.3 Ų, zero H-bond donors, and an Fsp³ of 0.67, this compound resides within favorable CNS drug-like property space [2]. The ester handle permits rapid analogue generation via hydrolysis, amidation, or reduction, while the 4-methylene group serves as a vector for further functionalization. Procurement specifications should confirm 98% purity to minimize confounding biological assay results from unknown impurities .

Epoxy Resin Intermediate and Polymer Chemistry Applications

Patent literature identifies 4-methylenecyclohexane carboxylate esters as intermediates in the preparation of cycloaliphatic epoxy resins, where the methylene moiety is oxidized to the epoxide to yield 4-epoxycyclohexane carboxylate monomers with high insulation resistance, thermal stability, and low volume shrinkage upon curing [3]. The methyl ester is preferred over the ethyl ester in industrial formulations due to lower VOC emissions during thermal curing cycles.

Application
Selection Property
Validation Focus
Diastereoselective cyclohexane scaffold synthesis
Exocyclic methylene reactivity in allylic silane tandem chemistry
Stereochemical outcome and purity-grade impact on catalyst tolerance
Radical carboazidation methodology
Methylene radical acceptor site at the 4-position
Diastereoselectivity under radical conditions; axial-attack stereocontrol
Fragment library construction for CNS-oriented programs
Computed CNS-like property space (XLogP3-AA, TPSA, Fsp³, HBD)
Purity confirmation for biological assay reproducibility
Epoxy resin intermediate and polymer chemistry
Methylene-to-epoxide oxidation pathway for cycloaliphatic epoxy monomers
Thermal curing emission profile and insulation resistance
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